Cas no 652-11-9 (Tetrafluorophthalimide)

Tetrafluorophthalimide is a fluorinated aromatic imide compound characterized by its high thermal stability and chemical resistance. Its molecular structure, featuring four fluorine atoms, enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of advanced polymers, agrochemicals, and pharmaceuticals. The electron-withdrawing properties of the fluorine substituents contribute to its utility in creating high-performance materials with improved durability and solvent resistance. Additionally, Tetrafluorophthalimide serves as a key precursor in the development of specialty chemicals, where its robust stability under harsh conditions is advantageous. Its versatility and functional group compatibility make it a preferred choice for precision chemical applications.
Tetrafluorophthalimide structure
Tetrafluorophthalimide structure
Product Name:Tetrafluorophthalimide
CAS No:652-11-9
MF:C8HF4NO2
MW:219.092655897141
MDL:MFCD00091519
CID:1684467
PubChem ID:5005117
Update Time:2025-05-28

Tetrafluorophthalimide Chemical and Physical Properties

Names and Identifiers

    • 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrafluoro-
    • 4,5,6,7-Tetrafluoro-1H-isoindole-1,3(2H)-dione
    • 4,5,6,7-TETRAFLUOROPHTHALIMIDE
    • TETRAFLUOROPHTHALIMIDE
    • AKOS024338243
    • AS-33207
    • CS-0454608
    • 4,5,6,7-Tetrafluoroisoindoline-1,3-dione
    • SCHEMBL1449417
    • 4,5,6,7-Tetrafluoro-1h-isoindole-1,3(2h)-dione;
    • 4,5,6,7-tetrafluoroisoindole-1,3-dione
    • 4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione
    • 3,4,5,6-tetrafluorophthalimide
    • SB64282
    • 652-11-9
    • MFCD00091519
    • Tetrafluorophthalimide
    • MDL: MFCD00091519
    • Inchi: 1S/C8HF4NO2/c9-3-1-2(8(15)13-7(1)14)4(10)6(12)5(3)11/h(H,13,14,15)
    • InChI Key: GXHIOZHDNIONPT-UHFFFAOYSA-N
    • SMILES: FC1=C(C(=C(C2C(NC(C=21)=O)=O)F)F)F

Computed Properties

  • Exact Mass: 218.99433
  • Monoisotopic Mass: 218.99434092g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Density: 1.761±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: >250 ºC
  • Solubility: Slightly soluble (6.8 g/l) (25 º C),
  • PSA: 46.17

Tetrafluorophthalimide Security Information

Tetrafluorophthalimide Pricemore >>

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